

Application Notes and Protocols for Uprosertib (GSK2141795) in Cancer Research

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Compound of Interest

Compound Name: VD2173

Cat. No.: B15574033

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Note on Terminology: The identifier "**VD2173**" does not correspond to a publicly documented compound in cancer research. However, it is strongly associated with the clinical trial NCT01902173, which investigates the pan-Akt inhibitor uprosertib (GSK2141795). Therefore, these application notes and protocols are based on the extensive research available for uprosertib.

Introduction

Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers.[1][3] By targeting the central node of this pathway, uprosertib has demonstrated significant anti-neoplastic activity in preclinical models and has been evaluated in numerous clinical trials for various solid tumors.[4][5] These notes provide an overview of the applications of uprosertib in cancer research, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.

Mechanism of Action

Uprosertib exerts its anti-cancer effects by binding to the ATP-binding pocket of Akt kinases, preventing their phosphorylation and subsequent activation.[5] This inhibition blocks the downstream signaling cascade, leading to a variety of cellular responses that are beneficial for cancer therapy, including:

- Induction of Apoptosis: Inhibition of Akt leads to the de-repression of pro-apoptotic proteins such as BAD and the activation of caspases (e.g., Caspase-9), ultimately triggering programmed cell death.[3][6]
- Cell Cycle Arrest: Uprosertib can induce cell cycle arrest, often in the G1 phase, by preventing the Akt-mediated phosphorylation and inactivation of cell cycle inhibitors like p21 and p27.[3]
- Inhibition of Proliferation and Survival: By blocking the PI3K/Akt/mTOR pathway, uprosertib disrupts the signals that promote uncontrolled cell growth and survival.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Uprosertib

Target	IC ₅₀ (nM)
Akt1	180[2][6]
Akt2	328[2][6]
Akt3	38[2][6]

Table 2: Preclinical In Vivo Efficacy of Uprosertib

Cancer Model	Dosing	Tumor Growth Inhibition
BT474 Breast Cancer Xenograft	100 mg/kg, p.o.	61%[6]
SKOV3 Ovarian Cancer Xenograft	30 mg/kg, p.o.	61%[6]

Table 3: Selected Clinical Trial Data for Uprosertib

Trial Identifier	Cancer Type	Combination Agents	Key Findings
NCT01902173	BRAF-mutant Cancers	Dabrafenib, Trametinib	Phase I/II trial to assess safety and efficacy. [7] [8]
Phase II Study	Metastatic Triple Negative Breast Cancer	Trametinib	Limited efficacy with trametinib monotherapy; addition of uprosertib showed a numerically greater objective response rate but no difference in progression-free survival. [9]
Phase II Study	Recurrent Cervical Cancer	Trametinib	The combination was feasible but required dose modifications due to adverse events; minimal anti-cancer activity was observed. [10]
Phase II Study	RAS-mutated Acute Myeloid Leukemia	Trametinib	The combination did not show clinical activity in this patient population. [11]
Phase I Study	Solid Tumors	Trametinib	The combination was not well-tolerated, with diarrhea and rash being common dose-limiting toxicities. [12] [13]

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the effect of uprosertib on the proliferation of cancer cell lines.

Methodology:

- **Cell Seeding:** Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Drug Treatment:** Prepare a serial dilution of uprosertib in culture medium. The final concentrations should typically range from 0.01 to 30 µM. Add the diluted uprosertib or a DMSO vehicle control to the respective wells.
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assessment:** Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
- **Data Analysis:** Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis for Akt Pathway Inhibition

Objective: To assess the effect of uprosertib on the phosphorylation of Akt and its downstream targets.

Methodology:

- **Cell Lysis:** Plate cancer cells and treat with varying concentrations of uprosertib for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

PVDF membrane.

- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3 β , and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

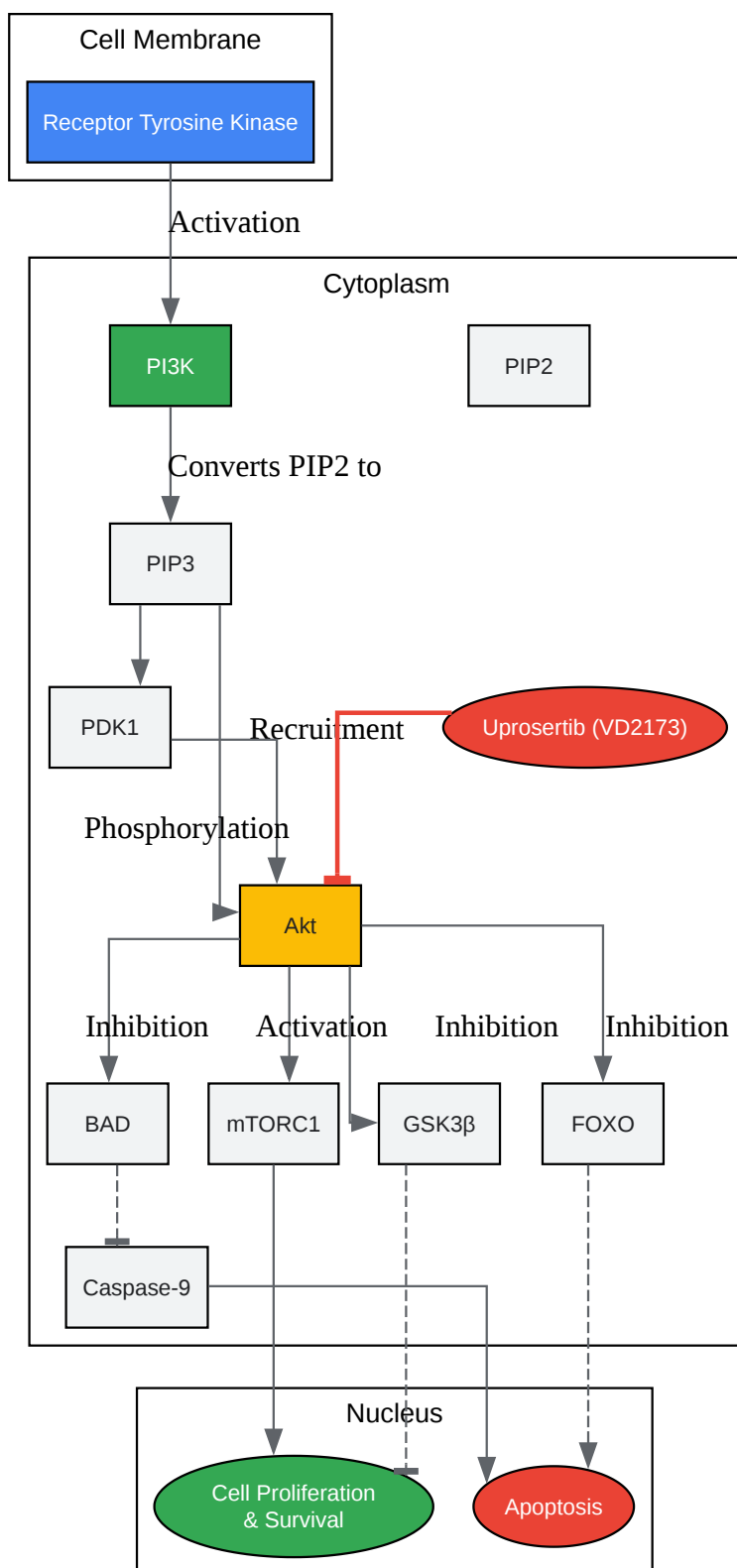
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of uprosertib in a preclinical animal model.

Methodology:

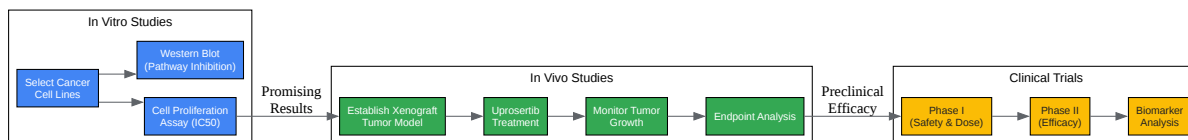
- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth and Randomization:** Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer uprosertib or a vehicle control orally (p.o.) at the desired dose and schedule (e.g., once daily).
- **Tumor Measurement:** Measure tumor volume and body weight 2-3 times per week.
- **Endpoint:** At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
- **Data Analysis:** Calculate tumor growth inhibition by comparing the mean tumor volume of the treated group to the control group.

Visualizations



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Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.



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Caption: A typical experimental workflow for the evaluation of Uprosertib.

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